Tenofovir Disoproxil is a prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI). It is classified as an antiviral agent and plays a significant role in scientific research, particularly in the development of antiretroviral therapies. [] Tenofovir Disoproxil acts as a substrate for cellular enzymes, converting into Tenofovir diphosphate, the active form that inhibits HIV-1 reverse transcriptase. [] This compound is recognized for its high potency and is often studied in combination with other antiviral agents. []
Future Directions
Alternative Salt Forms: Exploring alternative salt forms of Tenofovir Disoproxil with improved physicochemical properties, such as enhanced solubility or stability, represents a promising area for future research. [] These novel salts could potentially enhance the drug's bioavailability or allow for the development of more patient-friendly formulations.
Understanding the Role of Tenofovir Monoester: Further elucidating the role of Tenofovir monoester, a metabolite of Tenofovir Disoproxil, in influencing intracellular Tenofovir diphosphate levels is crucial for optimizing treatment strategies. [] This knowledge could lead to personalized dosing regimens based on individual metabolic profiles.
Related Compounds
Tenofovir Disoproxil Fumarate
Compound Description: Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor. [1-22] As a fumarate salt, it exhibits improved solubility and stability compared to the free base form of tenofovir disoproxil. After oral administration, TDF is rapidly metabolized to tenofovir, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate. [, , ] Tenofovir diphosphate inhibits HIV-1 reverse transcriptase by competing with deoxyadenosine 5'-triphosphate for incorporation into viral DNA, resulting in chain termination. [] TDF is widely used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and adolescents. [1-4, 7, 8, 10-12, 14, 17-22, 24-28] It is also used for the treatment of chronic hepatitis B. [, , , ]
Tenofovir
Compound Description: Tenofovir is a nucleotide reverse transcriptase inhibitor. [, , , , , , ] It is a potent antiviral agent that is effective against a broad range of viruses, including HIV-1 and hepatitis B virus. [, , , , , ] Tenofovir is a key component of many combination antiretroviral therapies used to treat HIV-1 infection. [] It is also used for the treatment of chronic hepatitis B infection in adults and children. [, , ]
Tenofovir Diphosphate
Compound Description: Tenofovir diphosphate is the active intracellular metabolite of Tenofovir Disoproxil and tenofovir. [, ] It is a nucleoside analog reverse transcriptase inhibitor (NRTI) that interferes with the replication of HIV-1 and other retroviruses. [] Once inside the cell, tenofovir is converted to tenofovir diphosphate by cellular enzymes. [, ] Tenofovir diphosphate then competes with the natural nucleotide, deoxyadenosine triphosphate, for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. [] Due to its structural similarity to deoxyadenosine triphosphate, tenofovir diphosphate is incorporated into the viral DNA, which results in chain termination and inhibition of viral DNA synthesis.
Tenofovir Monophosphate
Compound Description: Tenofovir monophosphate is an intermediate metabolite formed during the conversion of tenofovir to tenofovir diphosphate. [] It has a limited pharmacological role and is rapidly phosphorylated to the active tenofovir diphosphate.
Emtricitabine
Lamivudine
Compound Description: Lamivudine is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [2, 4-7, 9, 14, 17, 20, 21, 26, 27, 31] It is also used for the treatment of chronic hepatitis B infection. [, , ]
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, , , , , , , , , ] It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , , , , , ]
Adefovir Dipivoxil
Compound Description: Adefovir dipivoxil is an antiviral medication used to treat chronic hepatitis B. [] It is a nucleotide reverse transcriptase inhibitor (NRTI). []
Entecavir
Compound Description: Entecavir is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of chronic hepatitis B. [] It is effective against both wild-type and lamivudine-resistant HBV. []
Rilpivirine
Compound Description: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , ]
Cobicistat
Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits cytochrome P450 3A (CYP3A), thereby increasing the plasma concentrations of certain antiretroviral drugs, including elvitegravir. [, , , ]
Elvitegravir
Compound Description: Elvitegravir is an integrase inhibitor used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , ]
Dolutegravir Sodium
Compound Description: Dolutegravir sodium is an integrase strand transfer inhibitor (INSTI) indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection. []
Doravirine
Compound Description: Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , ]
Abacavir
Compound Description: Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) used with other antiretroviral agents for the treatment of HIV infection. [, ]
Relevance: Abacavir is an NRTI that can be combined with Tenofovir Disoproxil Fumarate for HIV treatment, although this combination has shown an unacceptably high rate of virologic non-response and resistance. []
Synthesis Analysis
The synthesis of tenofovir disoproxil typically involves several key steps:
Starting Materials: The process begins with tenofovir as the primary raw material.
Reagents: Common reagents include chloromethyl isopropyl carbonate as an acylating agent and triethylamine as a base catalyst.
Methodology:
The reaction is often conducted under nitrogen atmosphere to prevent moisture interference.
A phase transfer catalyst like tetrabutylammonium bromide may be employed to facilitate the reaction in organic solvents.
The crude product is purified through filtration and recrystallization steps to achieve the desired purity.
Recent methods have introduced chemoenzymatic approaches, utilizing biocatalysts for specific reactions to enhance efficiency and sustainability. These methods can yield tenofovir with high enantiomeric purity and reduced environmental impact.
Molecular Structure Analysis
The molecular structure of tenofovir disoproxil can be represented as follows:
Chemical Formula: C_{19}H_{30}N_{5}O_{10}P
Structural Features: It features a phosphonate group that is crucial for its antiviral activity. The compound has a complex structure with multiple functional groups, including ester linkages that are critical for its prodrug properties.
The structural formula can be summarized as:
R 9 2 methoxypropyl adenine bis isopropyloxycarbonyloxymethyl phosphate
This structure allows for rapid conversion to the active form of tenofovir upon administration.
Chemical Reactions Analysis
Key chemical reactions involved in the synthesis of tenofovir disoproxil include:
Esterification: The reaction of tenofovir with chloromethyl isopropyl carbonate leads to the formation of tenofovir disoproxil.
Deprotection: This involves removing protective groups from intermediates using reagents such as trimethylsilylbromide to yield the final product.
Purification Steps: Post-reaction purification techniques include crystallization and solvent extraction to isolate the final product from by-products and unreacted materials.
Mechanism of Action
Tenofovir disoproxil exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for viral replication in retroviruses like HIV. Upon administration, it is converted into tenofovir, which competes with natural nucleotides for incorporation into viral DNA. This incorporation leads to premature termination of DNA synthesis, effectively halting viral replication.
Inhibition: Tenofovir competes with deoxyadenosine triphosphate for incorporation into viral DNA.
Physical and Chemical Properties Analysis
Physical Properties:
Appearance: Typically exists as a white to off-white powder.
Solubility: Soluble in water and various organic solvents.
Chemical Properties:
Stability: Stable under normal conditions but sensitive to moisture.
pH Range: Exhibits stability across a wide pH range but should be stored under controlled conditions to maintain efficacy.
Relevant data includes melting point ranges and solubility profiles that are critical for formulation development.
Applications
Tenofovir disoproxil is primarily used in clinical settings for:
Antiviral Therapy: It is a cornerstone in the treatment regimens for HIV/AIDS and chronic hepatitis B virus infections.
Pre-exposure Prophylaxis (PrEP): Used as a preventive measure against HIV infection in high-risk populations.
Research Applications: Investigated for potential use against other viral infections and in combination therapies to enhance efficacy and reduce resistance development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cannabinoid agonists are typically highly lipophilic compounds that require solubilization with either a surfactant agent or adherence to a water miscible substance such as albumin, Tween 80, or Emulphor. O-2545 is a potent water-soluble agonist of central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with Ki values of 1.5 and 0.32 nM, respectively. When dissolved in saline, O-2545 was highly efficacious in mouse behavioral models when administered either intravenously or intracerebroventricularly. High affinity, water-soluble CB1/CB2 receptor agonist (Ki values are 1.5 and 0.32 nM for CB1 and CB2 receptors respectively). Active in vivo following i.v. and i.c.v. administration.
ONO-4817 is an inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 0.5 and 0.8 nM, respectively, for the human enzymes). It is selective for MMP-2 and -9 over MMP-3 and -1 (IC50s = 26 and 2,500 nM, respectively). ONO-4817 (5 µg/ml) decreases bronchoalveolar lavage fluid (BALF) neutrophil infiltration in an ex vivo rat model of pulmonary ischemia-reperfusion injury. It inhibits intra-artricular LPS-induced release of proteoglycans in knee joints in a guinea pig model of arthritis when administered at doses of 30 and 100 mg/kg. ONO-4817 (1% in the diet) reduces the number of lung metastases in a PC14PE6 lung cancer mouse xenograft model. Broad spectrum MMP inhibitor; Ki values are 0.45, 0.73, 1.1, 1.1, 2.1, 42 and 2500 nM for MMP-12, MMP-2, MMP-8, MMP-13, MMP-9, MMP-3 and MMP-7 respectively and IC50 = 1600 nM for MMP-1). Displays no activity at other proteases up to a concentration of 100 μM. Exhibits antiangiogenic and anti-invasive properties on lung metastasis of murine renal cell carcinoma.
Selective antagonist of neurosteroid potentiation and direct gating of GABAA receptors. Selectively reduces the effects of 5α-reduced steroids compared to 5β-reduced steroids and displays no effect on potentiation evoked by barbiturates and benzodiazepines. Attenuates 3α,5α-THP-induced loss of righting reflex and total sleep time following i.c.v administration in rats.
Cilastatin sodium is the monosodium salt of cilastatin. It is an inhibitor of dehydropeptidase I (membrane dipeptidase, 3.4.13.19), an enzyme found in the brush border of renal tubes and responsible for degrading the antibiotic imipenem. Cilastatin sodium is therefore administered with imipenem to prolong the antibacterial effect of the latter by preventing its renal metabolism to microbiologically inactive and potentially nephrotoxic products. It has a role as a protease inhibitor and an EC 3.4.13.19 (membrane dipeptidase) inhibitor. It contains a cilastatin(1-). Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase. A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Sodium-hydrogen exchanger isoform 1 (NHE1) inhibitor that displays selectivity over other NHE isoforms (Ki values are 14, 2200 and 220000 nM for human NHE1, human NHE2 and rat NHE3 respectively). Inhibits NHE1 dependent 22Na+ uptake in vitro (IC50 = 14 nM) and provides cardioprotection from myocardial ischemic injury in vivo (EC50 = 0.25 nM). Also inhibits MMP2/9 activity and invasion in breast cancer cells.